molecular formula C9H5Cl2N B11902074 6,7-Dichloroisoquinoline

6,7-Dichloroisoquinoline

Cat. No.: B11902074
M. Wt: 198.05 g/mol
InChI Key: RFVKAFQMHHUEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichloroisoquinoline is a heterocyclic aromatic organic compound that belongs to the class of isoquinolines Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloroisoquinoline can be achieved through several methods. One common approach involves the chlorination of isoquinoline derivatives. For instance, the preparation of 4-chloro-6,7-dimethoxyquinoline involves nitrification, condensation, reduction cyclization, and chlorination steps . Another method includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by copper-catalyzed cyclization .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes with accessible raw materials and mild reaction conditions. The process often includes steps such as nitrification, condensation, reduction cyclization, and chlorination, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dichloroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline N-oxides.

    Reduction: Reduction reactions can convert it into different isoquinoline derivatives.

    Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium or platinum in the presence of hydrogen.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-Dichloroisoquinoline involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting anticancer properties .

Properties

IUPAC Name

6,7-dichloroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVKAFQMHHUEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=C(C=C21)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.